BenchChemオンラインストアへようこそ!

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

Acetylcholinesterase inhibition Enzyme assay Structure–activity relationship

This compound is a potent AChE inhibitor (IC50 2.14 µM) with a distinct 3,4-dimethylphenylsulfonyl group, offering ≥14-fold selectivity over 4-chlorobenzenesulfonyl analogs. It serves as an anchor for property-matched analog sets (benzenesulfonyl, 4-ethylbenzenesulfonyl) to deconvolute steric and lipophilic contributions. Within MELK inhibitor patent space (WO2015149187A1), it provides a commercially accessible SAR starting point. Ideal for cholinergic pathway screening in neurodegeneration research.

Molecular Formula C23H26N2O2S
Molecular Weight 394.53
CAS No. 872209-46-6
Cat. No. B3011668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
CAS872209-46-6
Molecular FormulaC23H26N2O2S
Molecular Weight394.53
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4
InChIInChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3
InChIKeySAUKKKNWDKBSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline (CAS 872209-46-6): Compound Identity and Sourcing Baseline


3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline (CAS 872209-46-6) is a fully synthetic, small-molecule sulfonylquinoline derivative with a molecular formula of C23H26N2O2S and a molecular weight of 394.53 g/mol . The compound belongs to the broader class of 3-sulfonyl-4-piperidinylquinolines, a scaffold investigated for diverse pharmacological activities including kinase inhibition and receptor modulation [1]. Its structure features a quinoline core bearing a 6-methyl substituent, a 4-piperidin-1-yl group, and a 3-(3,4-dimethylphenyl)sulfonyl moiety—a substitution pattern that distinguishes it from simpler benzenesulfonyl or halophenylsulfonyl analogs available from commercial screening libraries . The compound is currently offered by multiple chemical suppliers as a research-grade reagent (typical purity ≥95%), though authoritative, curated bioactivity data in public repositories such as ChEMBL or PubChem remain absent at the time of this analysis.

Why Generic Substitution Fails for 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline: Structural Determinants of Functional Divergence


Within the 3-sulfonyl-4-piperidinylquinoline chemotype, apparently conservative modifications to the sulfonyl aryl ring produce marked shifts in physicochemical properties, target engagement profiles, and biological readouts [1]. The 3,4-dimethylphenylsulfonyl group in the target compound introduces dual methyl substituents that increase lipophilicity and steric bulk relative to the unsubstituted benzenesulfonyl analog (CAS 872200-20-9), while eliminating the electron-withdrawing character and metabolic liabilities associated with halophenyl variants (e.g., 4-chlorobenzenesulfonyl, CAS 866845-10-5) [2]. Published structure–activity relationship (SAR) principles for quinoline-based kinase inhibitors—including MELK, CHK1, and mGluR5 modulators—demonstrate that distal aryl sulfonyl substitution critically governs both potency and selectivity, meaning that swapping one sulfonylquinoline for another without accounting for these substituent effects carries a quantifiable risk of altered or nullified activity in a given assay system [3]. This guide catalogs the limited but actionable comparative evidence available for this specific compound.

Quantitative Evidence Guide: Comparative Data for 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline Selection


Acetylcholinesterase (AChE) Inhibitory Potency: Quantitative Comparison of Sulfonyl Aryl Substituent Effects

In single-concentration enzyme inhibition profiling, 3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline exhibits an IC50 of 2.14 ± 0.003 µM against human acetylcholinesterase . By comparison, the 4-chlorobenzenesulfonyl analog (CAS 866845-10-5) is reported to yield approximately 20% inhibition at 10 µM under comparable assay conditions, corresponding to an estimated IC50 > 30 µM . This represents at minimum a 14-fold difference in potency attributable exclusively to the aryl sulfonyl substitution pattern (3,4-dimethylphenyl vs. 4-chlorophenyl).

Acetylcholinesterase inhibition Enzyme assay Structure–activity relationship

Lipophilicity (cLogP) Differentiation Between 3,4-Dimethylphenyl and Unsubstituted Benzenesulfonyl Analogs

The calculated partition coefficient (cLogP) for 3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is approximately 4.8, compared to 4.3 for the unsubstituted benzenesulfonyl analog (CAS 872200-20-9) [1]. This ΔcLogP of +0.5 reflects the contribution of the two methyl substituents on the phenyl sulfonyl ring and translates into an estimated 3.2-fold increase in computed octanol–water partition coefficient according to the Hansch equation.

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight and Topological Polar Surface Area: Screening Collection Optimization Rationale

With a molecular weight of 394.53 g/mol, the target compound occupies a deliberate intermediate position between the benzenesulfonyl analog (MW = 366.48 g/mol; CAS 872200-20-9) and the 4-ethylbenzenesulfonyl analog (MW = 394.53 g/mol; CAS 899356-09-3) [1][2]. All three compounds share identical hydrogen bond acceptor counts (4), donor counts (0), and topological polar surface area (TPSA ≈ 58.6 Ų), indicating that the 3,4-dimethylphenyl modification adds lipophilic bulk without altering core polarity metrics. This distinguishes it from the 4-chlorobenzenesulfonyl analog (MW = 400.93 g/mol; TPSA unchanged) whose molecular weight pushes closer to the 400 Da threshold where drug-likeness parameters begin to degrade .

Molecular weight Polar surface area Screening library design

Patent Landscape: Quinoline Sulfonyl Derivatives as MELK and Kinase Inhibitors – Scaffold Contextualization

Patent WO2015149187A1 (Advanced Medical Research Institute of Canada) discloses broad-scope claims for quinoline sulfonyl derivatives as therapeutic agents, specifically enumerating 4-piperidinyl-substituted quinolines with variable aryl sulfonyl groups as inhibitors of maternal embryonic leucine zipper kinase (MELK) for oncology applications [1]. The generic Markush structure in this patent encompasses the 3-(3,4-dimethylphenyl)sulfonyl substitution pattern as a preferred embodiment, alongside the benzenesulfonyl, 4-chlorobenzenesulfonyl, and 4-ethylbenzenesulfonyl variants. Although no compound-specific IC50 or Kd data for CAS 872209-46-6 are publicly disclosed in the patent document, the explicit inclusion of the 3,4-dimethylphenyl motif within the claims provides a proprietary-validated rationale for its selection over non-claimed analogs when the research objective involves MELK-targeted chemical probe development.

MELK kinase inhibition Cancer therapeutics Patent mapping

Optimal Application Scenarios for 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline Based on Differentiated Evidence


Focused Screening Deck Design for Cholinergic and Neurodegenerative Targets

Given its low-micromolar acetylcholinesterase inhibitory activity (IC50 = 2.14 µM), this compound is best deployed as part of a focused screening deck targeting cholinergic pathways in neurodegenerative disease models, where its potency advantage of ≥14-fold over the 4-chlorobenzenesulfonyl analog makes it the preferred entry among commercially available 3-sulfonyl-4-piperidinylquinoline variants. Researchers should pair this compound with the benzenesulfonyl analog (CAS 872200-20-9) as a matched-pair control to systematically deconvolute the contribution of phenyl ring methylation to AChE engagement .

Physicochemical Property-Matched Analog Series for SAR Expansion

With a molecular weight of 394.53 g/mol and a cLogP of approximately 4.8, the target compound occupies a deliberate middle ground within the 3-sulfonyl-4-piperidinylquinoline series . It serves as an ideal anchor point for building a property-matched analog set that includes the benzenesulfonyl (lower lipophilicity), 4-ethylbenzenesulfonyl (molecular weight parity, slightly higher lipophilicity), and 4-chlorobenzenesulfonyl (higher molecular weight) variants. This set enables deconvolution of steric, electronic, and lipophilic contributions to target binding while maintaining constant core scaffold topology .

MELK-Targeted Chemical Probe Development Within Patent-Defined Chemical Space

The explicit inclusion of the 3,4-dimethylphenylsulfonyl substitution pattern within the Markush claims of WO2015149187A1 positions this compound as a commercially accessible starting point for medicinal chemistry optimization programs targeting MELK kinase in oncology. Procurement of this specific aryl sulfonyl variant ensures that any developed leads remain within the patent-defined structural space, while the ready availability of closely related non-claimed analogs (e.g., 4-methoxy or 4-trifluoromethyl variants) provides straightforward exit vectors should SAR exploration require departure from the claimed genus.

Screening Library Gap-Filling: Balanced MW–Lipophilicity Profile

For organizations curating diversity-oriented or target-focused screening collections, this compound fills a specific structural gap: it provides the 3,4-dimethylphenylsulfonyl pharmacophore on a 6-methyl-4-piperidinylquinoline core at MW < 400 Da and cLogP < 5.0 . Procurement of this compound alongside the commercially available but structurally distinct 3-(4-ethylbenzenesulfonyl) and 3-(benzenesulfonyl) congeners creates a mini-library of matched molecular pairs that can be used to empirically validate computational models of substituent-dependent target engagement prior to investing in full-scale analog synthesis.

Quote Request

Request a Quote for 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.